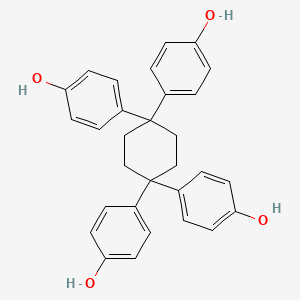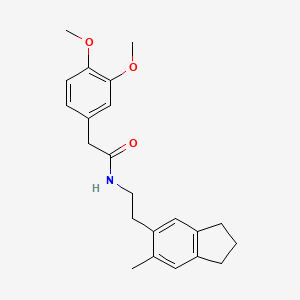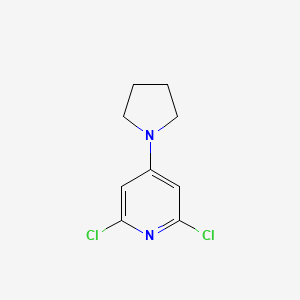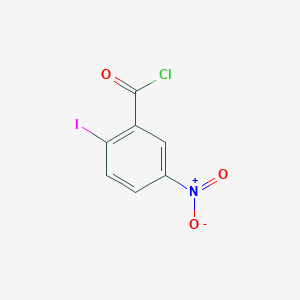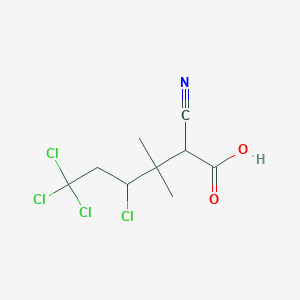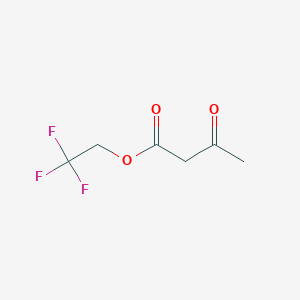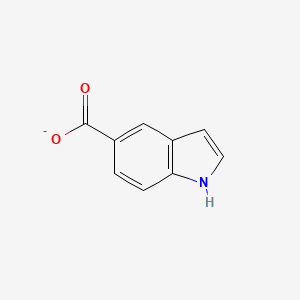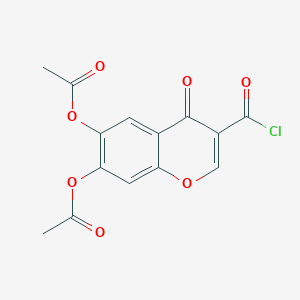
3-(Chlorocarbonyl)-4-oxo-4H-chromene-6,7-diyl diacetate
概要
説明
3-(Chlorocarbonyl)-4-oxo-4H-chromene-6,7-diyl diacetate is a complex organic compound with a unique structure that includes a chlorocarbonyl group, a benzopyran ring, and diacetate functionalities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chlorocarbonyl)-4-oxo-4H-chromene-6,7-diyl diacetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzopyran Ring: This can be achieved through the cyclization of appropriate phenolic compounds with suitable aldehydes or ketones under acidic or basic conditions.
Introduction of the Chlorocarbonyl Group: This step involves the chlorination of the carbonyl group using reagents such as thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2).
Acetylation: The final step involves the acetylation of the hydroxyl groups using acetic anhydride (Ac2O) in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-(Chlorocarbonyl)-4-oxo-4H-chromene-6,7-diyl diacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorocarbonyl group can be substituted with nucleophiles like amines or alcohols under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (Et3N).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of amides or esters.
科学的研究の応用
3-(Chlorocarbonyl)-4-oxo-4H-chromene-6,7-diyl diacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 3-(Chlorocarbonyl)-4-oxo-4H-chromene-6,7-diyl diacetate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This can lead to the inhibition of enzyme activity or the disruption of cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
3-(Chlorocarbonyl)-1,2-phenylene diacetate: Similar structure but different substitution pattern.
Iodosobenzene Diacetate: Another diacetate compound with different reactivity due to the presence of iodine.
Uniqueness
3-(Chlorocarbonyl)-4-oxo-4H-chromene-6,7-diyl diacetate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its benzopyran ring system also provides a rigid framework that can influence its interaction with biological targets.
特性
CAS番号 |
76903-11-2 |
|---|---|
分子式 |
C14H9ClO7 |
分子量 |
324.67 g/mol |
IUPAC名 |
(7-acetyloxy-3-carbonochloridoyl-4-oxochromen-6-yl) acetate |
InChI |
InChI=1S/C14H9ClO7/c1-6(16)21-11-3-8-10(4-12(11)22-7(2)17)20-5-9(13(8)18)14(15)19/h3-5H,1-2H3 |
InChIキー |
VFPXTDDWBWZLHC-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=C(C=C2C(=C1)C(=O)C(=CO2)C(=O)Cl)OC(=O)C |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[(2-aminobenzoyl)amino]Benzoic acid methyl ester](/img/structure/B8577148.png)
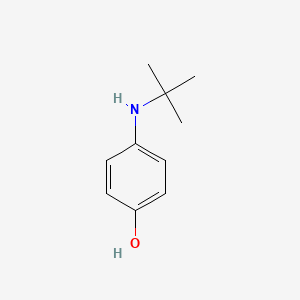
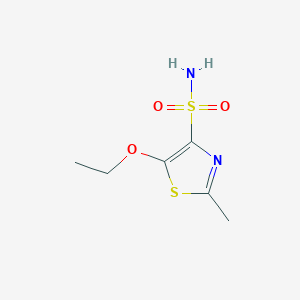

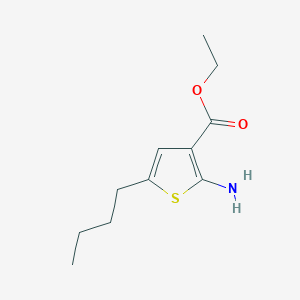
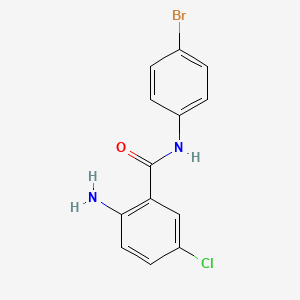
![Tert-butyl 4-[(5-bromopyridin-2-yl)methyl]piperazine-1-carboxylate](/img/structure/B8577184.png)
